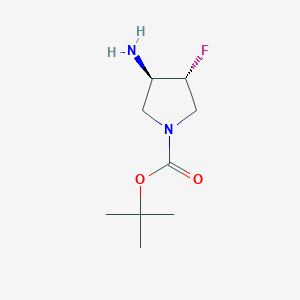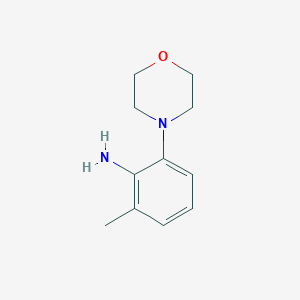
6-Methyl-2-morpholinoaniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of morpholines has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . They are generally synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Chemical Reactions Analysis
A palladium-catalyzed dehydrative N-benzylation/C–H benzylation cascade of 2-morpholinoanilines has been developed . This cascade reaction is devised as a straightforward and efficient synthetic route for N - (1,2-diphenylethyl)-2-morpholinoanilines in moderate to good yields (50–81%) .Wissenschaftliche Forschungsanwendungen
Electrochemical Oxidation and Synthesis
Electrochemical oxidation has been extensively studied for morpholinoaniline derivatives, highlighting their utility in synthesizing complex organic compounds. For example, research on the electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline in aqueous solutions shows that these compounds undergo various reactions based on the pH of the solution, leading to the creation of novel organic molecules through processes like hydrolysis and Michael addition reactions (Beiginejad & Nematollahi, 2013). Similarly, the electrochemical synthesis of 4-morpholinoaniline trimer presents a green, reagent-less method for creating complex molecules with potential applications in various fields (Esmaili & Nematollahi, 2011).
Advanced Organic Synthesis
Research into the synthesis of complex organic molecules using morpholinoaniline derivatives has shown significant promise. A study on the efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine demonstrates the compound's utility in creating potent antimicrobials (Kumar, Sadashiva, & Rangappa, 2007). Additionally, a palladium-catalyzed dehydrative N-benzylation/C–H benzylation cascade of 2-morpholinoanilines on water showcases an atom-economical process for synthesizing N-(1,2-diphenylethyl)-2-morpholinoanilines, highlighting the role of such compounds in developing new synthetic methodologies (Hikawa, Ichinose, Kikkawa, & Azumaya, 2018).
Biological Activity and DNA Interaction
Some studies have focused on the biological activities of morpholinoaniline derivatives. For instance, tosylated 4-morpholinoaniline units on peripheral phthalocyanines have been investigated for their DNA binding capabilities and potential anticancer properties, offering insights into the therapeutic applications of these compounds (Yalazan et al., 2020). Another study describes the synthesis of new 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione derivatives, exploring their antimicrobial activity and providing a foundation for further pharmacological applications (Yancheva et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-6-morpholin-4-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-3-2-4-10(11(9)12)13-5-7-14-8-6-13/h2-4H,5-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSFGJLUSXBIHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCOCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, (Z)-](/img/structure/B3103411.png)
![Carbonic acid, (3S,4R)-1,3-diMethyl-4-[3-(1-Methylethoxy)phenyl]-4-piperidinyl ethyl ester (9CI)](/img/structure/B3103416.png)
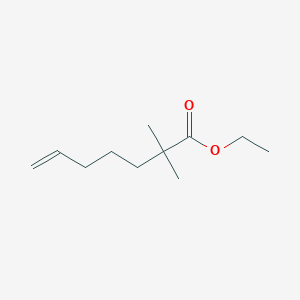
![[4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3103430.png)
![[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride](/img/structure/B3103438.png)
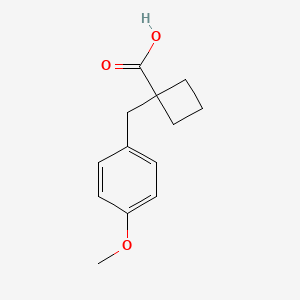
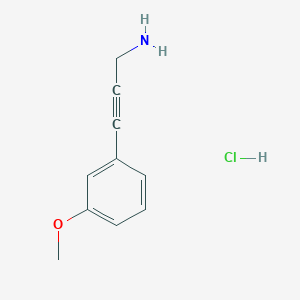

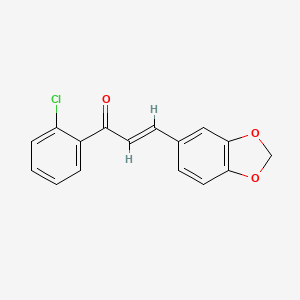
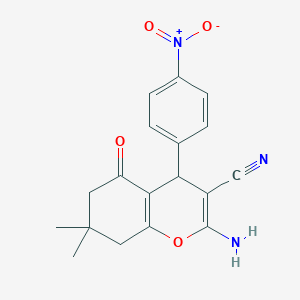
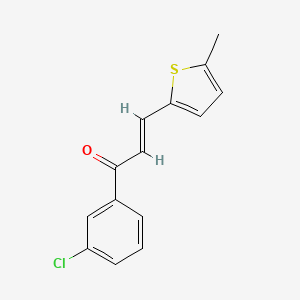
![4-Methoxybenzyl[(R)-glycidyl] ether](/img/structure/B3103488.png)
